2-Amino-4-chloro-6-nitrophenol

Description

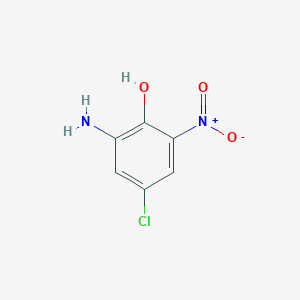

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAFRUMLQZZSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Record name | 2-AMINO-4-CHLORO-6-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074868 | |

| Record name | 2-Amino-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-chloro-6-nitrophenol appears as a solid. (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLORO-6-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-08-3 | |

| Record name | 2-AMINO-4-CHLORO-6-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chloro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-6-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-CHLORO-6-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13D00YQ1U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

306 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLORO-6-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Amino-4-chloro-6-nitrophenol IUPAC name and CAS number

An In-depth Technical Guide to 2-Amino-4-chloro-6-nitrophenol

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, relevant experimental protocols, and metabolic context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The compound's formal identification is crucial for accurate research and documentation. Its IUPAC name is This compound .[1] The Chemical Abstracts Service (CAS) has assigned it the registry number 6358-08-3 .[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6358-08-3[1] |

| Molecular Formula | C6H5ClN2O3[1] |

| Molecular Weight | 188.57 g/mol [1] |

| InChI | 1S/C6H5ClN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 |

| InChIKey | MHAFRUMLQZZSIN-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C=C(C(=C1N)O)--INVALID-LINK--[O-])Cl[1] |

| Synonyms | 2-Amino-4-chloro-6-nitro-phenol, 5-Chloro-2-hydroxy-3-nitroaniline, Phenol, 2-amino-4-chloro-6-nitro-[1] |

Physicochemical Properties

This compound appears as a solid.[1] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Physical Description | Solid[1] |

| Melting Point | 158-162 °C[2] |

| Boiling Point | 308.3±42.0 °C (Predicted)[2] |

| Density | 1.655±0.06 g/cm3 (Predicted)[2] |

| Assay | 97% |

| Solubility | Soluble[2] |

Synthesis and Experimental Protocols

The synthesis of substituted nitrophenols often involves multi-step reactions including nitration, chlorination, and reduction. Below is a representative workflow for the synthesis of related aminophenol compounds, followed by a specific experimental example for the reduction of a dinitrophenol to an aminonitrophenol, a key transformation in this chemical class.

Caption: A logical workflow for the synthesis of substituted aminonitrophenols.

Experimental Protocol: Partial Reduction of 2,4-Dinitrophenol (B41442)

This protocol describes the synthesis of 2-amino-4-nitrophenol (B125904) via the partial reduction of 2,4-dinitrophenol.[3] This method is illustrative of the selective reduction of one nitro group in the presence of another, a common challenge in the synthesis of compounds like this compound.

Materials:

-

2,4-Dinitrophenol (1.63 moles)

-

Ammonium (B1175870) chloride (11.6 moles)

-

Concentrated aqueous ammonia (B1221849) (100 ml)

-

60% fused sodium sulfide (B99878) (5.4 moles)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

Procedure:

-

A suspension of 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water is placed in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer.[3]

-

600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added, and the mixture is heated to 85°C.[3]

-

The heat source is removed, and the mixture is allowed to cool. At 70°C, 700 g (5.4 moles) of 60% fused sodium sulfide is added in ~100 g portions at 5-10 minute intervals to maintain the temperature between 80-85°C.[3]

-

After the addition is complete, the mixture is heated at 85°C for an additional 15 minutes.[3]

-

The reaction mixture is filtered while hot, and the filtrate is cooled overnight.[3]

-

The resulting crystals are collected and dissolved in 1.5 L of boiling water. The solution is then acidified with glacial acetic acid.[3]

-

The solution is treated with 10 g of activated carbon, filtered hot, and cooled to 20°C to crystallize the product.[3]

-

The brown crystals of 2-amino-4-nitrophenol are collected and dried.[3]

Biological Activity and Metabolism

While specific metabolic pathways for this compound are not extensively detailed, studies on structurally similar compounds provide valuable insights. The biodegradation of the related compound 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. RKJ 800 has been elucidated.[4][5] This pathway involves the initial removal of the nitro group followed by dechlorination.

The degradation proceeds through the formation of key intermediates, chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ), before the aromatic ring is cleaved.[4][5]

Caption: Biodegradation pathway of 2-Chloro-4-Nitrophenol by Burkholderia sp.[4][5]

Applications in Research and Development

This compound and its isomers serve as important intermediates in various industrial applications.

-

Dye Synthesis: Isomers such as 2-amino-6-chloro-4-nitrophenol (B3029376) are used in the formulation of hair dye compositions.[6][7] The specific substitution pattern influences the resulting color and stability of the dye.

-

Pharmaceutical Research: As a substituted aminophenol, this compound belongs to a class of molecules often explored as building blocks in the synthesis of more complex bioactive molecules and pharmaceutical agents.[]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Recommended personal protective equipment includes gloves, eye shields, and a dust mask (type N95). Exposure may lead to irritation of the skin, eyes, and mucous membranes.[1] In case of contamination, surfaces should be washed with 60-70% ethanol (B145695) followed by a soap and water solution.[1]

References

- 1. This compound | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 6358-08-3 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]

- 6. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 [chemicalbook.com]

- 7. US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds - Google Patents [patents.google.com]

Physical and chemical properties of 2-Amino-4-chloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-nitrophenol is a substituted aromatic compound with potential applications in various fields of chemical synthesis and research. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental data and predictive models. The guide is intended to serve as a valuable resource for professionals engaged in research and development activities involving this compound.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in different experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 6358-08-3 | [1] |

| Molecular Formula | C₆H₅ClN₂O₃ | [2] |

| Molecular Weight | 188.57 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 158-162 °C | [4] |

| Boiling Point (Predicted) | 308.3 ± 42.0 °C | [4] |

| Density (Predicted) | 1.655 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in acetone. | [5] |

Table 2: Spectroscopic Data

| Spectrum | Expected Characteristics |

| Infrared (IR) | Characteristic peaks for N-H stretching (amine), O-H stretching (hydroxyl), C=C stretching (aromatic ring), and N=O stretching (nitro group). |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the aromatic ring. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Resonances for each of the six carbon atoms in the aromatic ring, with chemical shifts influenced by the attached functional groups (amino, chloro, nitro, and hydroxyl). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the substituted phenol (B47542) structure. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the provided search results. However, a general method for the synthesis of a related compound, 2-amino-4-nitrophenol (B125904), can be adapted. The following protocol is a representative procedure based on the reduction of a dinitrophenol precursor.

Synthesis of 2-amino-4-nitrophenol (Illustrative Protocol)

This protocol describes the synthesis of 2-amino-4-nitrophenol by the partial reduction of 2,4-dinitrophenol (B41442). A similar approach, starting with a suitable chlorinated dinitrophenol, could potentially yield this compound.

Materials:

-

2,4-dinitrophenol

-

Ammonium (B1175870) chloride

-

Concentrated aqueous ammonia (B1221849) (approx. 28%)

-

Fused sodium sulfide (B99878) (60%)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

-

5-L three-necked flask

-

Stirrer

-

Reflux condenser

-

Thermometer

-

Büchner funnel

Procedure:

-

In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.

-

With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

-

Heat the mixture to 85 °C.

-

Turn off the heat and allow the mixture to cool to 70 °C.

-

Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of approximately 100 g at 5-minute intervals. Maintain the temperature between 80-85 °C.

-

After the addition is complete, heat the mixture at 85 °C for 15 minutes.

-

Filter the hot reaction mixture through a heated Büchner funnel.

-

Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight.

-

Filter the mixture and press the crystals to near dryness.

-

Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).

-

Add 10 g of activated carbon, heat the solution, and filter it while hot.

-

Cool the filtrate to 20 °C to crystallize the product.

-

Collect the brown crystals of 2-amino-4-nitrophenol and dry them. The expected yield is 160–167 g (64–67%) with a melting point of 140–142 °C.[6]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Logical relationship of functional groups in this compound.

Caption: General experimental workflow for chemical compound characterization.

Safety and Handling

This compound is classified as an irritant.[3] Exposure may cause irritation to the skin, eyes, and mucous membranes.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[3]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While some experimental data is available, further research is required to fully characterize its spectral properties and to develop optimized and detailed synthetic protocols. The information presented herein should aid researchers and scientists in the safe and effective use of this compound in their laboratory and development endeavors.

References

- 1. US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds - Google Patents [patents.google.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 6358-08-3 [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 [chemicalbook.com]

Synthesis of 2-Amino-4-chloro-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-chloro-6-nitrophenol (CAS No. 6358-08-3), an important intermediate in the manufacturing of dyes and potentially in pharmaceutical and agrochemical research.[1] This document details two plausible synthetic routes, including proposed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale preparation.

Core Compound Data

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 6358-08-3 | [2] |

| Molecular Formula | C6H5ClN2O3 | [2] |

| Molecular Weight | 188.57 g/mol | [2][3] |

| Melting Point | 152 °C (306 °F) | [2] |

| Appearance | Solid | [2] |

Pathway 1: Electrophilic Nitration of 4-chloro-2-aminophenol

This pathway introduces a nitro group onto the 4-chloro-2-aminophenol backbone. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aromatic ring. The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The nitration is expected to occur at the position para to the hydroxyl group and ortho to the amino group.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted phenols.[4]

Materials and Equipment:

-

4-chloro-2-aminophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or other suitable organic solvent)

-

Crushed Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 4-chloro-2-aminophenol in 50 mL of a suitable solvent like dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 20 mL of concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Prepare the nitrating mixture by carefully adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-chloro-2-aminophenol over a period of 30-45 minutes, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer twice with 30 mL portions of dichloromethane.

-

Combine the organic extracts and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Pathway 1 (Expected)

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Expected Yield (%) |

| 4-chloro-2-aminophenol | 143.57 | 0.069 | 10 | - |

| This compound | 188.57 | - | - | 60-70% |

Note: Yields are estimated based on similar nitration reactions.

Visualization of Pathway 1

Caption: Electrophilic nitration of 4-chloro-2-aminophenol.

Pathway 2: Nucleophilic Aromatic Substitution of 2,4-dichloro-6-nitrophenol (B1219690)

This synthetic route involves the selective amination of 2,4-dichloro-6-nitrophenol. The strong electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic attack by ammonia (B1221849). The substitution is expected to occur at the chlorine atom ortho to the nitro group and para to the hydroxyl group.

Experimental Protocol

This proposed protocol is based on the amination of similar chloronitrophenol compounds.[5]

Materials and Equipment:

-

2,4-dichloro-6-nitrophenol

-

Aqueous Ammonia (28-30%)

-

Copper(I) oxide (optional, as catalyst)

-

Autoclave or a sealed reaction vessel

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Place 10 g of 2,4-dichloro-6-nitrophenol and 100 mL of concentrated aqueous ammonia into a high-pressure autoclave.

-

(Optional) Add a catalytic amount of copper(I) oxide to facilitate the reaction.

-

Seal the autoclave and heat the mixture to 100-120 °C with stirring.

-

Maintain the reaction at this temperature for 8-12 hours. The internal pressure will increase due to the heating of the aqueous ammonia.

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the solid.

-

The crude this compound can be purified by recrystallization.

Quantitative Data for Pathway 2

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Expected Yield (%) |

| 2,4-dichloro-6-nitrophenol | 208.01 | 0.048 | 10 | - |

| This compound | 188.57 | - | - | 70-80% |

Note: Yields are estimated based on analogous amination reactions of activated aryl halides.

Visualization of Pathway 2

References

- 1. This compound | 6358-08-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 6358-08-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]

A Technical Guide to the Spectroscopic Profile of 2-Amino-4-chloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a summary of available spectroscopic data for the compound 2-Amino-4-chloro-6-nitrophenol (CAS No: 6358-08-3). It is intended to serve as a foundational resource for professionals in research and drug development. Due to the limited availability of public domain data for this specific molecule, this guide also includes information on the closely related regioisomer, 2-Amino-6-chloro-4-nitrophenol (CAS No: 6358-09-4), for comparative purposes, with clear distinctions made. The document includes tabulated data, general experimental protocols, and workflow diagrams to aid in the understanding and application of the available spectroscopic information.

Introduction

This compound is an aromatic organic compound with the molecular formula C₆H₅ClN₂O₃.[1][2] As a substituted nitrophenol, its chemical properties and molecular structure are of interest in various fields, including its use as an intermediate in the synthesis of dyes and other chemicals.[3] It is notably used in the formulation of hair dye products.[1] Accurate spectroscopic data (NMR, IR, UV-Vis) is critical for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

General Spectroscopic Analysis Workflow

The characterization of a chemical entity like this compound follows a standardized workflow. This process ensures that comprehensive data is collected to confirm the structure, purity, and electronic properties of the molecule.

References

Molecular structure and functional groups of 2-Amino-4-chloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, functional groups, and physicochemical properties of 2-Amino-4-chloro-6-nitrophenol. It includes detailed experimental protocols and quantitative data to support research and development activities.

Molecular Structure and Functional Groups

This compound is a substituted aromatic compound with the chemical formula C₆H₅ClN₂O₃. Its molecular weight is 188.57 g/mol .[1] The core of the molecule is a phenol (B47542) ring substituted with four different functional groups: an amino group (-NH₂), a chloro group (-Cl), a nitro group (-NO₂), and a hydroxyl group (-OH).

The arrangement of these functional groups on the benzene (B151609) ring dictates the molecule's chemical reactivity and physical properties. The electron-donating amino and hydroxyl groups and the electron-withdrawing nitro and chloro groups create a complex electronic environment that influences its behavior in chemical reactions.

Key Identifiers:

A 2D representation of the molecular structure is provided below, illustrating the positions of the functional groups on the phenol ring.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₃ | [1] |

| Molecular Weight | 188.57 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 152 °C (306 °F) | [1] |

| Reactivity | May react with strong oxidizing agents. May be sensitive to air and/or light. | [1] |

Experimental Data

Spectroscopic Data

Currently, detailed experimental spectra for this compound are not widely available in public databases. While Attenuated Total Reflectance Infrared (ATR-IR) spectra are mentioned as being available from commercial suppliers, the raw data and peak assignments are not provided.[1] Similarly, specific ¹H NMR, ¹³C NMR, and mass spectrometry data with detailed interpretations for this compound are not readily accessible.

For related compounds, such as isomers, general characteristics of their spectra have been noted. For instance, the IR spectrum of nitrophenol derivatives typically shows characteristic absorption bands for the nitro group (around 1520 cm⁻¹) and the C-O phenolic stretch (around 1250 cm⁻¹).[2]

Experimental Protocols

Synthesis

-

Nitration of a Substituted Aminophenol: A primary route involves the electrophilic nitration of 2-amino-6-chlorophenol. The directing effects of the hydroxyl, amino, and chloro groups guide the incoming nitro group to the desired position.[2]

-

Amination of a Substituted Chloronitrophenol: Another approach is the nucleophilic aromatic substitution of a suitable dichloronitrophenol, such as 2,6-dichloro-4-nitrophenol, with ammonia. This reaction typically requires elevated temperature and pressure.[2]

A hypothetical workflow for a laboratory-scale synthesis based on the nitration of an aminophenol precursor is outlined below.

Caption: Hypothetical synthesis workflow for this compound.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

The following is a general protocol for obtaining an ATR-IR spectrum of a solid sample like this compound.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

This compound sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

-

Sample Measurement:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Release the pressure arm and carefully remove the sample from the crystal.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.

-

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. Further research is required to obtain and publish detailed experimental spectral data to facilitate its broader application in research and development.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-chloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-chloro-6-nitrophenol, a compound of interest in various chemical and pharmaceutical applications. This document details its solubility in a range of solvents, provides a robust experimental protocol for solubility determination, and outlines its synthetic pathway.

Executive Summary

This compound is a substituted aromatic compound with applications as an intermediate in the synthesis of dyes and potentially in other chemical industries. A thorough understanding of its solubility is critical for its application in reaction chemistry, formulation development, and purification processes. This guide offers quantitative and qualitative solubility data, alongside a detailed methodology for its experimental determination, to support researchers and professionals in the effective utilization of this compound.

Solubility Profile

The solubility of this compound has been determined in several common solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that for some organic solvents, only qualitative or extrapolated data from structurally similar compounds like 4-nitrophenol (B140041) is available, suggesting that it is likely soluble in a range of polar organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 0.45 g/L | Quantitative |

| Acetone/Water (1:1) | Not Specified | 8.7% (w/w) | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | > 10% (w/w) | Quantitative |

| Ethanol | Not Specified | > 10% (w/w) | Quantitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Methanol | Not Specified | Likely Soluble | Inferred |

| Chloroform | Not Specified | Likely Soluble | Inferred |

| Ethyl Acetate | Not Specified | Likely Soluble | Inferred |

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound. The subsequent analysis can be performed using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade or equivalent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate HPLC column (e.g., C18)

-

Autosampler vials or cuvettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analysis by HPLC

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar)

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a buffer (e.g., phosphate (B84403) buffer) may be used. A gradient or isocratic elution can be developed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10-20 µL.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the

-

An In-depth Technical Guide to the Health and Safety of 2-Amino-4-chloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Amino-4-chloro-6-nitrophenol, a chemical intermediate used in the synthesis of various dyes and chemicals, including hair dye formulations.[1] Adherence to strict safety protocols is essential when handling this compound due to its potential health hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as skin sensitization and aquatic toxicity.

GHS Classification Summary [2][3][4][5]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2/2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1/1A | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Chronic 2 / 4 | H411 / H413: Toxic to aquatic life with long lasting effects / May cause long lasting harmful effects to aquatic life |

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₃[3][4][6] |

| Molecular Weight | 188.57 g/mol [3][4][6] |

| Appearance | Yellow to orange granular solid or powder[4][6] |

| Melting Point | 158 - 164 °C (306 - 327.2 °F)[4][7][8] |

| Boiling Point | 308.3±42.0 °C (Predicted)[8] |

| Density | 1.655±0.06 g/cm³ (Predicted)[8] |

| Water Solubility | Completely miscible[6] |

| Solubility | Soluble in Acetone[8] |

Toxicological Information

Exposure to this compound can lead to various adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Quantitative Toxicological Data

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg bw | [6] |

| Skin Sensitization (LLNA) | Mouse | Dermal | EC3 = 0.68% - 6.85% | [9] |

Summary of Toxicological Effects:

-

Acute Effects: This compound is an irritant to the skin, eyes, and mucous membranes.[4] Inhalation may cause respiratory irritation.[3] Skin contact can lead to inflammation characterized by itching, scaling, reddening, or blistering.[3] Eye contact may result in redness, pain, or severe eye damage.[3]

-

Chronic Effects: Repeated or long-term contact can lead to skin irritation.[6] It may cause sensitization by skin contact, leading to allergic reactions upon subsequent exposure.[6][7]

-

Genotoxicity: Some genotoxicity tests in bacteria have shown an increase in mutations, while others have been negative.[10]

-

Carcinogenicity: This compound is not classified as a carcinogen by IARC, NTP, or OSHA.[3][11]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines.

Skin Irritation: Studies are typically conducted following guidelines such as OECD Test Guideline 404. The test substance is applied to the shaved skin of rabbits, and the site is observed for signs of erythema and edema at specified intervals.

Eye Irritation: This is assessed using protocols like OECD Test Guideline 405, where the substance is instilled into the eyes of rabbits. The eyes are then examined for effects on the cornea, iris, and conjunctiva.

Skin Sensitization (Local Lymph Node Assay - LLNA): The skin sensitizing potential is often investigated using the LLNA (OECD Test Guideline 429). This involves the topical application of the test substance to the ears of mice and measuring the proliferation of lymphocytes in the draining lymph nodes.[9] An EC3 value, the concentration estimated to produce a three-fold increase in lymphocyte proliferation, is then calculated.[9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, well-ventilated area.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[6][7]

-

Some sources recommend storing in a refrigerator or freezer.[7][12]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[2][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., organic vapor/acid gas with a dust/mist filter).[2][4][12]

First Aid Measures

In case of exposure, immediate medical attention may be required.

First Aid Procedures [2][3][6]

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15-20 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Evacuate personnel to a safe area.[11] Avoid breathing dust and contact with the substance.[2][13] Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains or waterways.[2][3]

-

Methods for Cleaning Up: Dampen the solid spill material with 60-70% ethanol (B145695) to avoid dust formation.[4][12] Sweep up or vacuum the material and place it into a suitable, closed container for disposal.[3][13] Use non-sparking tools.[2] Wash the spill area with soap and water.[4][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[11] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Visualized Workflows

The following diagrams illustrate key safety and procedural workflows for handling this compound.

References

- 1. This compound | 6358-08-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. echemi.com [echemi.com]

- 3. aksci.com [aksci.com]

- 4. This compound | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jayorganics.com [jayorganics.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 6358-08-3 [m.chemicalbook.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

- 11. capotchem.cn [capotchem.cn]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

2-Amino-4-chloro-6-nitrophenol as a chemical intermediate in organic synthesis

An In-depth Technical Guide to 2-Amino-4-chloro-6-nitrophenol as a Chemical Intermediate in Organic Synthesis

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis. Structurally, it is a phenol (B47542) ring substituted with an amino group, a chlorine atom, and a nitro group at positions 2, 4, and 6, respectively. This unique arrangement of functional groups—an electron-donating amino group, an electron-withdrawing nitro group, and a halogen—imparts a distinct reactivity profile, making it a versatile intermediate.

Primarily, this compound serves as a crucial precursor in the synthesis of various dyes, particularly in the formulation of semi-permanent and permanent hair colorants.[1] Its functional groups can be selectively modified to produce a range of chromophores. This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, key chemical reactions, and applications, with a focus on its role as a chemical intermediate for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 6358-08-3 | Sigma-Aldrich |

| Molecular Formula | C₆H₅ClN₂O₃ | PubChem[2] |

| Molecular Weight | 188.57 g/mol | PubChem[2], Sigma-Aldrich |

| Appearance | Solid | NTP, 1992[2] |

| Melting Point | 152 °C (306 °F) | NTP, 1992[2] |

| Boiling Point (Predicted) | 308.3±42.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.655±0.06 g/cm³ | ChemicalBook[3] |

| Solubility | Soluble in Acetone | ChemicalBook[3] |

| InChI Key | MHAFRUMLQZZSIN-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound typically involves electrophilic aromatic substitution reactions on a substituted phenol precursor. A common and direct method is the nitration of 2-amino-4-chlorophenol (B47367).

Synthetic Pathway: Nitration of 2-Amino-4-chlorophenol

In this pathway, the starting material, 2-amino-4-chlorophenol, is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The strongly activating and ortho-, para-directing hydroxyl (-OH) and amino (-NH₂) groups, along with the ortho-, para-directing but deactivating chloro (-Cl) group, direct the incoming nitro group (-NO₂) to the position ortho to the hydroxyl group and meta to the chloro group (C6). Careful control of reaction conditions is necessary to prevent over-nitration and side product formation.

Experimental Protocol: Nitration of 2-amino-4-chlorophenol (Representative)

This protocol is a representative procedure based on standard nitration reactions of substituted phenols. Researchers should consult specific literature and perform appropriate safety assessments before implementation.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1 mole of 2-amino-4-chlorophenol in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Prepare the nitrating mixture by slowly adding 1.1 moles of concentrated nitric acid to a cooled, stirred portion of concentrated sulfuric acid. Add this nitrating mixture dropwise to the solution of 2-amino-4-chlorophenol, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to yield pure this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by its three distinct functional groups. This allows for a variety of selective transformations, making it a valuable building block.

Reduction of the Nitro Group

The nitro group is highly susceptible to reduction, which is a critical transformation for creating diamine derivatives used in dye synthesis. This reduction can be achieved with high selectivity, leaving the chloro group intact.

-

Catalytic Hydrogenation: A common and clean method involves using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst at ambient temperature. This typically results in the complete and selective conversion of the nitro group to a primary amine, yielding 2,6-diamino-4-chlorophenol.

-

Chemical Reduction: Other effective reducing agents include metal-acid systems like tin(II) chloride (SnCl₂) or iron powder in an acidic medium (e.g., HCl or acetic acid).

Reactions of the Amino Group

The amino group (-NH₂) behaves as a typical aromatic amine and can undergo various reactions, although its nucleophilicity is somewhat diminished by the electron-withdrawing effects of the adjacent nitro and chloro groups.

-

Acylation: The amino group can be acylated using agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding amide.

-

Alkylation: While less reactive, the amino group can be alkylated. For instance, reductive amination conditions using sodium borohydride (B1222165) in a carboxylic acid medium can form stable N-alkylated products at elevated temperatures (60–70°C).

Nucleophilic Aromatic Substitution of the Chloro Group

The chlorine atom can be displaced by strong nucleophiles, a reaction facilitated by the activating effect of the ortho- and para-directing nitro group. However, this substitution can be sterically hindered by the adjacent amino and hydroxyl groups.

-

Hydrolysis: Reaction with a 10% aqueous sodium hydroxide (B78521) solution at 80°C for two hours can result in the substitution of the chlorine atom with a hydroxyl group.

-

Alkoxylation: Reaction with sodium methoxide (B1231860) in refluxing methanol (B129727) can lead to the corresponding methoxy (B1213986) derivative, although conversions may be limited due to steric hindrance.

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in the synthesis of dyes.

Hair Dye Formulations

This compound and its derivatives are widely used as direct dyes in semi-permanent and permanent hair coloring products.[1] Its hydrochloride salt is also utilized for this purpose.[1] The final color imparted to the hair depends on the other dye precursors and ingredients in the formulation.[1] In the European Union, it is permitted for use as a coloring agent in hair dyes at a maximum concentration of 2%.[4] The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that it is safe for use in hair dye formulations at concentrations up to 2.0%.[4][5]

Derivatives of this compound, such as N-alkylated versions, have been developed to produce hair dyes with intense red shades and good fastness to light and washing.

Safety and Handling

This compound requires careful handling due to its potential health effects. It is classified as a hazardous substance.

-

Hazard Statements: According to the Globally Harmonized System (GHS), it is associated with the following hazards:

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling this compound. It should be stored in a dry, cool place, away from strong oxidizing agents.[2] It may be sensitive to air and/or light.[2]

Researchers and chemical handlers should always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before working with this chemical.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6358-08-3 [m.chemicalbook.com]

- 4. cir-safety.org [cir-safety.org]

- 5. 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Nitro Group's Commanding Influence on the Reactivity of 2-Amino-4-chloro-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pivotal role the nitro group plays in dictating the chemical reactivity of 2-Amino-4-chloro-6-nitrophenol. This polysubstituted aromatic compound is a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's susceptibility to nucleophilic and electrophilic attack, the acidity of its phenolic proton, and the reactivity of its amino group. This document delves into the electronic effects of the nitro group, supported by available quantitative data, detailed experimental protocols for its key reactions, and graphical representations of its chemical behavior.

Introduction

This compound is a multifaceted molecule whose chemical behavior is largely governed by the interplay of its three substituents on the benzene (B151609) ring: an amino group, a chloro group, and a nitro group. Among these, the nitro group (-NO₂) exerts the most profound influence due to its strong electron-withdrawing properties, both through inductive and resonance effects. This guide will explore the multifaceted role of the nitro group in modulating the reactivity of the aromatic ring and the other functional groups present in this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₃ | [3][4] |

| Molecular Weight | 188.57 g/mol | [3][4] |

| Melting Point | 152 °C (306 °F) | [3] |

| Appearance | Solid | [3] |

| Solubility | Water: 450 mg/L at 25 °C | [5] |

| log P (octanol-water) | 1.80 | [5] |

| pKa (predicted) | Not available in search results |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ATR-IR Spectra | Available on PubChem | [3] |

| ¹H NMR Spectrum | Available for the related compound 2-Amino-4-chloro-5-nitrophenol | [6] |

| ¹³C NMR Spectrum | Available on SpectraBase | [7] |

| Mass Spectrometry | Available on PubChem | [4] |

The Electronic Influence of the Nitro Group

The nitro group is a powerful deactivating group in the context of electrophilic aromatic substitution, yet it is an activating group for nucleophilic aromatic substitution. This dual role is a direct consequence of its ability to withdraw electron density from the benzene ring.

Inductive and Resonance Effects

The nitrogen atom in the nitro group bears a formal positive charge, which exerts a strong inductive effect (-I) , pulling electron density away from the aromatic ring through the sigma bond. Furthermore, the nitro group exhibits a powerful resonance effect (-M) , delocalizing the pi electrons of the benzene ring onto its oxygen atoms.

Caption: Resonance delocalization of electron density.

This electron withdrawal creates regions of significant positive charge (δ+) at the ortho and para positions relative to the nitro group, making the ring electron-deficient and thus highly susceptible to attack by nucleophiles.

Activation towards Nucleophilic Aromatic Substitution (SNA)

The presence of the nitro group ortho and para to the chlorine atom is critical for the facile displacement of the chloride ion by nucleophiles. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of SNAr reactions.

Caption: SNAr mechanism workflow.

Increased Acidity of the Phenolic Proton

Reactivity Profile and Key Reactions

The nitro group directs the reactivity of this compound in several key transformations, making it a versatile synthetic intermediate.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, yielding 2,6-diamino-4-chlorophenol. This transformation is crucial for the synthesis of various dyes and pharmaceutical compounds. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), and metal/acid combinations (e.g., Sn/HCl or Fe/HCl).[9]

Caption: Workflow for the reduction of the nitro group.

Acylation of the Amino Group

The amino group in this compound can undergo acylation reactions. For instance, it reacts with acetic anhydride (B1165640) to form N-(5-chloro-2-hydroxy-3-nitrophenyl)acetamide. This reaction is often used to protect the amino group during subsequent chemical transformations.

Experimental Protocols

The following are illustrative experimental protocols for key reactions involving this compound, based on available literature.

Synthesis of this compound via Nitration

A primary method for the synthesis of this compound is the electrophilic nitration of 2-amino-6-chlorophenol (B183061).[9] The directing effects of the hydroxyl and amino groups guide the incoming nitro group to the position para to the hydroxyl group.

Protocol:

-

Dissolve 2-amino-6-chlorophenol in a suitable solvent (e.g., concentrated sulfuric acid) at a controlled low temperature.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature to prevent over-nitration.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Carefully quench the reaction by pouring the mixture onto ice.

-

Isolate the precipitated product by filtration, wash with cold water, and purify by recrystallization.

Acylation of the Amino Group

This protocol describes the acylation of the amino group using acetic anhydride.[10]

Protocol:

-

In a flask, dissolve 70 g (0.37 moles) of this compound in 500 ml of acetic acid.

-

With stirring, add 100 ml (1.06 mol) of acetic anhydride dropwise at 25 °C.

-

Stir the mixture for 5 hours at room temperature.

-

Pour the reaction mixture onto 2.5 kg of ice water and continue stirring for another hour.

-

Collect the precipitated product by suction filtration, wash with water, and recrystallize from a mixture of ethanol (B145695) and water (2:1).

Reduction of the Nitro Group to an Amino Group

This protocol details the reduction of the nitro group using sodium borohydride (B1222165) in a process that also results in alkylation of the newly formed amino group.[10]

Protocol:

-

Dissolve 3.77 g (20 mmoles) of this compound in 100 ml of acetic acid.

-

Add 3.03 g (80 mmoles) of sodium borohydride at 10 °C.

-

Stir the mixture for one hour at room temperature.

-

Heat the mixture for three hours at 60 °C.

-

Dilute the mixture with 200 ml of water and adjust the pH to 5 with a 30% sodium hydroxide (B78521) solution.

-

Collect the precipitated product by suction filtration, wash with water, and dry.

Conclusion

The nitro group is the dominant functional group in determining the reactivity of this compound. Its strong electron-withdrawing nature activates the aromatic ring for nucleophilic substitution, increases the acidity of the phenolic proton, and influences the reactivity of the amino group. Understanding these electronic effects is paramount for the strategic design of synthetic routes utilizing this important chemical intermediate in the development of new dyes, pharmaceuticals, and other functional organic molecules. Further quantitative studies on the reaction kinetics of this compound would provide deeper insights into its reactivity and facilitate the optimization of its synthetic applications.

References

- 1. This compound | 6358-08-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. 2-Amino-4-chloro-5-nitrophenol(6358-07-2) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]

- 10. US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Analysis of 2-Amino-4-chloro-6-nitrophenol and Its Derivatives

Introduction

2-Amino-4-chloro-6-nitrophenol is an aromatic compound containing amino, chloro, nitro, and hydroxyl functional groups.[1] Its chemical structure and the presence of these functional groups make it a compound of interest in various chemical syntheses, including the production of dyes. The purity and quantification of this compound and its derivatives are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such aromatic compounds due to its high resolution, sensitivity, and accuracy.[2] This application note provides a general framework and specific protocols for the HPLC analysis of this compound and discusses the analysis of its potential derivatives.

Principle of HPLC Analysis

The separation of this compound and its derivatives by HPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3][4] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group and the amino group, leading to better peak shape and retention time stability.[4][5] Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, as nitrophenols exhibit strong absorbance in the UV region.[2][4]

Method Validation and Performance Characteristics

While a specific validated method for this compound is not extensively documented in publicly available literature, the performance of HPLC methods for similar nitrophenol compounds is well-established.[4] The following table summarizes the typical performance characteristics expected for an HPLC-UV method for the analysis of nitrophenols.[2][4]

Table 1: Representative Performance Characteristics of HPLC-UV Methods for Nitrophenol Analysis

| Parameter | Typical Performance |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Linearity Range | 0.05 - 50 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Analysis of Derivatives

The functional groups of this compound allow for the synthesis of various derivatives. Two common transformations include the reduction of the nitro group to an amino group, yielding a diamine derivative, and the acylation or alkylation of the amino group.[6][7]

-

Diamine Derivatives: The reduction of the nitro group results in a more polar compound, which will have a shorter retention time in reversed-phase HPLC compared to the parent compound.

-

N-Acylated/Alkylated Derivatives: Acylation or alkylation of the amino group increases the hydrophobicity of the molecule, leading to a longer retention time in reversed-phase HPLC.

The general HPLC method described below can be adapted for the analysis of these derivatives, with potential adjustments to the mobile phase gradient to ensure adequate separation.

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol is based on established methods for structurally similar nitrophenols and chlorophenols.[4]

1. Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer component)

-

This compound reference standard

2. Standard Solution Preparation

-

Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

3. Sample Preparation

-

Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions

| Parameter | Condition |

| Instrumentation | HPLC system with a pump, autosampler, column oven, and PDA or UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Based on the UV-Vis spectrum of the analyte, likely in the range of 300-400 nm |

| Injection Volume | 10 µL |

Protocol 2: Reference HPLC Method for 2-Amino-6-chloro-4-nitrophenol hydrochloride

The following method has been reported for the analysis of the isomer, 2-Amino-6-chloro-4-nitrophenol hydrochloride, and can serve as a starting point for method development for the 4-chloro isomer.[5]

1. Reagents

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid (for MS-incompatible applications) or Formic acid (for MS-compatible applications)

2. Chromatographic Conditions

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Not specified, but UV detection is typical for nitrophenols |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Relationship between this compound and its derivatives.

References

- 1. This compound | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]

- 7. US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-4-chloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic systems. The color of these compounds is a direct consequence of the extended π-conjugation across the molecule. The specific hue, intensity, and fastness properties of azo dyes can be finely tuned by the judicious choice of substituents on the aromatic rings of both the diazo and coupling components. 2-Amino-4-chloro-6-nitrophenol is a valuable starting material for the synthesis of a range of azo dyes. The presence of an electron-withdrawing nitro group and a chloro substituent on the diazo component can significantly influence the electronic properties and, consequently, the color and stability of the resulting dyes. This document provides a detailed protocol for the synthesis of azo dyes using this compound as the diazo component, along with representative data and workflows for researchers in organic synthesis, materials science, and drug development.

Synthesis Overview

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

-

Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid.[1][2] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[1]

-

Azo Coupling: The freshly prepared diazonium salt, acting as an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and aromatic amines. This electrophilic aromatic substitution reaction results in the formation of the azo-linked final product. The pH of the reaction medium is a critical parameter for the coupling step; alkaline conditions are generally preferred for phenolic and naphtholic couplers, while slightly acidic to neutral conditions are optimal for aromatic amine couplers.

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, suspend a molar equivalent of this compound in a mixture of concentrated hydrochloric acid (2.5-3.0 molar equivalents) and distilled water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. A fine slurry of the amine hydrochloride may form.[2]

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride. It is imperative to maintain the reaction temperature between 0 and 5 °C throughout the addition process.[1]

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

-

The completion of the reaction can be monitored by testing for a slight excess of nitrous acid. A drop of the reaction mixture streaked on starch-iodide paper should produce an immediate blue-black color.[1]

-

The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling Reaction